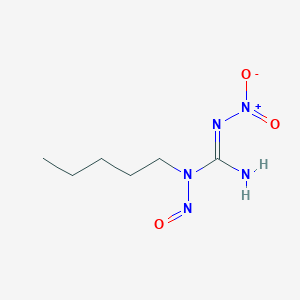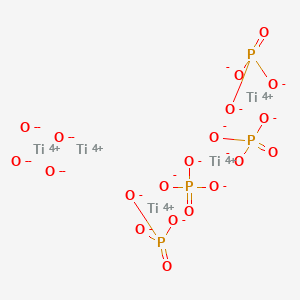![molecular formula C19H23ClN4O3S B077874 Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- CAS No. 13301-60-5](/img/structure/B77874.png)
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is known for its ability to interact with biological systems and has been used in various research studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- is not fully understood. However, it is believed that this compound interacts with biological systems through the inhibition of certain enzymes and proteins. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemische Und Physiologische Effekte
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and certain bacteria and viruses. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may make it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- in lab experiments is its ability to interact with biological systems. This compound has been widely used in various biochemical assays to investigate its mechanism of action and potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-. One potential direction is the investigation of this compound's potential as a cancer treatment. Additionally, this compound could be further studied for its potential applications in the treatment of bacterial and viral infections. Finally, the mechanism of action of this compound could be further investigated to better understand its interactions with biological systems.
In conclusion, Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been widely used in various biochemical assays to investigate its mechanism of action and potential therapeutic applications. While there are limitations to its use in certain experiments, the potential applications of this compound make it an important area of study for future research.
Synthesemethoden
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- can be synthesized using a variety of methods, including azo coupling reactions. In this method, a diazonium salt is coupled with an amine to form a new azo compound. The synthesis of this compound can be achieved through a multi-step process involving the reaction of 2-chloro-4-nitroaniline with sodium methoxide, followed by the reduction of the resulting compound with sodium dithionite and the coupling of the product with N,N-diethylaniline.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- has been widely used in scientific research due to its ability to interact with biological systems. This compound has been studied for its potential applications in cancer treatment, as well as its ability to inhibit the growth of certain bacteria and viruses. Additionally, this compound has been used in various biochemical assays to investigate its mechanism of action.
Eigenschaften
CAS-Nummer |
13301-60-5 |
|---|---|
Produktname |
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- |
Molekularformel |
C19H23ClN4O3S |
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
N-[2-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C19H23ClN4O3S/c1-5-24(6-2)14-7-9-18(19(11-14)21-13(3)25)23-22-17-10-8-15(12-16(17)20)28(4,26)27/h7-12H,5-6H2,1-4H3,(H,21,25) |
InChI-Schlüssel |
NOSYDKSCDZTOKC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl)NC(=O)C |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl)NC(=O)C |
Andere CAS-Nummern |
13301-60-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















